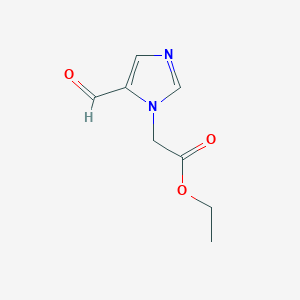

Ethyl (5-formyl-1h-imidazol-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

660855-48-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-(5-formylimidazol-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)4-10-6-9-3-7(10)5-11/h3,5-6H,2,4H2,1H3 |

InChI Key |

CTJRMRUNZIHUOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=NC=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ethyl (5-formyl-1H-imidazol-1-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

This document provides a comprehensive technical overview of Ethyl (5-formyl-1H-imidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its unique combination of a reactive aldehyde, a scaffold-hopping imidazole core, and an ester moiety, this molecule presents itself as a versatile building block for the synthesis of novel bioactive agents. This guide will delve into its chemical identity, plausible synthetic routes, robust characterization methodologies, and prospective applications, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

A crucial first step in the evaluation of any chemical entity is the consolidation of its fundamental identifiers. An extensive search of the PubChem database did not yield a specific entry for Ethyl (5-formyl-1H-imidazol-1-yl)acetate. This suggests the compound may be a novel entity or a specialized intermediate not yet broadly cataloged. The absence of a dedicated PubChem Compound ID (CID) and InChIKey necessitates a predictive approach to its properties based on its constituent functional groups.

The structure consists of a central imidazole ring, substituted at the N1 position with an ethyl acetate group and at the C5 position with a formyl (aldehyde) group. Based on this structure, we can deduce the following core properties:

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| PubChem CID | Not available |

| InChIKey | Prediction based on structure can be generated upon synthesis and characterization. |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis and Purification: A Proposed Route

The synthesis of Ethyl (5-formyl-1H-imidazol-1-yl)acetate can be envisioned as a two-step process starting from a commercially available precursor, imidazole. The proposed synthetic pathway involves an initial N-alkylation followed by a regioselective C-formylation.

Step 1: N-Alkylation of Imidazole to Synthesize Ethyl (1H-imidazol-1-yl)acetate

The first step is the alkylation of the imidazole ring at the N1 position with an ethyl acetate moiety. This is a standard nucleophilic substitution reaction where the imidazole acts as the nucleophile.

Experimental Protocol:

-

To a solution of imidazole (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).[1][2]

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield Ethyl (1H-imidazol-1-yl)acetate.

Causality: The use of a base is critical to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of ethyl bromoacetate. Anhydrous conditions are preferred to prevent hydrolysis of the ester.

Step 2: Vilsmeier-Haack Formylation

The second step involves the introduction of a formyl group at the C5 position of the imidazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds.[4][5][6][7][8]

Experimental Protocol:

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes.[5][8]

-

Add the Ethyl (1H-imidazol-1-yl)acetate (1.0 eq) synthesized in the previous step to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.

-

After completion, quench the reaction by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

The product, Ethyl (5-formyl-1H-imidazol-1-yl)acetate, can be extracted with an organic solvent like ethyl acetate.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography.

Causality: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. The electron-rich imidazole ring attacks this electrophile, leading to the formation of an iminium intermediate which is subsequently hydrolyzed during workup to yield the aldehyde.[8]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of Ethyl (5-formyl-1H-imidazol-1-yl)acetate.

Analytical Characterization

Given the absence of a reference standard, a battery of analytical techniques is required to confirm the identity and purity of the synthesized Ethyl (5-formyl-1H-imidazol-1-yl)acetate.

Experimental Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.[9][10][11][12] The ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the acetate methylene protons (a singlet), the imidazole ring protons, and the aldehyde proton (a singlet downfield, ~9-10 ppm). The ¹³C NMR will show corresponding signals for all unique carbon atoms.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecular ion. This should correspond to the calculated mass of C₈H₁₀N₂O₃.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the sample. Key vibrational bands to look for include the C=O stretch of the ester (~1740 cm⁻¹) and the C=O stretch of the aldehyde (~1680 cm⁻¹).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

-

Logical Diagram for Compound Validation:

Caption: Workflow for the analytical validation of the synthesized compound.

Potential Applications in Drug Discovery

The structural motifs present in Ethyl (5-formyl-1H-imidazol-1-yl)acetate make it a valuable starting point for the synthesis of a diverse library of compounds for biological screening.

-

Scaffold for Bioactive Molecules: The imidazole ring is a common scaffold in many approved drugs due to its ability to participate in hydrogen bonding and its metabolic stability.

-

Derivatization via the Formyl Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocycles.

-

Ester Moiety Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for other ester-to-amide conversions.

This compound could be a precursor for the synthesis of inhibitors of enzymes such as HIV-1 integrase, where similar 5-carbonyl-1H-imidazole-4-carboxamide structures have shown promise.[13] Additionally, N-alkylated imidazole derivatives have been investigated for their antibacterial properties.[14]

Conclusion

While Ethyl (5-formyl-1H-imidazol-1-yl)acetate may not be a cataloged compound with a dedicated PubChem entry, its synthesis is achievable through well-established organic chemistry reactions. Its characterization requires a multi-pronged analytical approach to confirm its structure and purity. The true value of this molecule lies in its potential as a versatile building block in medicinal chemistry, offering multiple points for diversification to generate novel compounds for drug discovery programs. This guide provides a foundational framework for its synthesis, characterization, and potential exploitation in the quest for new therapeutic agents.

References

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available from: [Link]

-

Vilsmeier-Haack Reaction - YouTube. Available from: [Link]

-

Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available from: [Link]

-

Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. ResearchGate. Available from: [Link]

- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

-

ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Available from: [Link]

-

University of Otago - OUR Archive. N-Alkylation of imidazoles. Available from: [Link]

-

ResearchGate. 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... Available from: [Link]

-

PMC. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

BMRB. Imidazole at BMRB. Available from: [Link]

-

ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bmse000096 Imidazole at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Imidazole Acrylates via Horner-Wadsworth-Emmons Reaction

Abstract & Strategic Overview

This application note details the optimized protocol for utilizing Ethyl (5-formyl-1H-imidazol-1-yl)acetate (CAS 660855-48-1) as the electrophilic partner in the Horner-Wadsworth-Emmons (HWE) reaction. This specific imidazole derivative serves as a critical scaffold in the synthesis of histidine analogs, urocanic acid derivatives, and novel antifungals.

The HWE reaction is preferred over the classical Wittig reaction for this substrate due to three critical factors:

-

E-Selectivity: The thermodynamic control inherent to HWE strongly favors the formation of the (

)-acrylate, essential for biological activity in many kinase inhibitors. -

Nucleophilicity vs. Basicity: Phosphonate carbanions are more nucleophilic but less basic than phosphonium ylides, reducing the risk of side reactions with the N1-ester moiety (hydrolysis or Claisen-type self-condensation).

-

Purification: The phosphate by-products are water-soluble, simplifying the isolation of the polar imidazole product.

Mechanistic Insight & Reaction Design

The reaction involves the coupling of Ethyl (5-formyl-1H-imidazol-1-yl)acetate (1) with Triethyl phosphonoacetate (2) to yield the

Reaction Scheme

Figure 1: Mechanistic pathway of the HWE reaction focusing on the generation of the active carbanion and subsequent elimination.[1]

Critical Control Points

-

Base Selection: While Sodium Hydride (NaH) is the standard, the presence of the N1-ethyl acetate group requires strict anhydrous conditions to prevent hydrolysis. For highly sensitive substrates, the Masamune-Roush conditions (LiCl/DBU) are recommended to operate at milder basicity.

-

Stoichiometry: A slight excess of the phosphonate (1.1–1.2 equiv) ensures complete consumption of the aldehyde, which can be difficult to separate from the product chromatographically.

Experimental Protocol

Materials & Equipment

-

Substrate: Ethyl (5-formyl-1H-imidazol-1-yl)acetate (>97% purity).

-

Reagent: Triethyl phosphonoacetate (TEPA).

-

Base: Sodium Hydride (60% dispersion in mineral oil) OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + LiCl (anhydrous).

-

Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm).

-

Atmosphere: Dry Nitrogen or Argon.

Standard Procedure (NaH Method)

Best for robust synthesis where high E-selectivity is required.

-

Activation: In a flame-dried 3-neck flask under inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir at 0°C for 30 minutes until H

evolution ceases and the solution becomes clear/pale yellow.-

Note: The clarity indicates formation of the phosphonate carbanion.

-

-

Substrate Addition: Dissolve Ethyl (5-formyl-1H-imidazol-1-yl)acetate (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: Check via TLC (EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear.

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH

Cl .-

Caution: Do not use strong acids (HCl), as the imidazole nitrogen will protonate, trapping the product in the aqueous phase.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

SO

Mild Procedure (Masamune-Roush Conditions)

Recommended if the N1-ester is labile or if epimerization is observed.

-

Suspend LiCl (dry, 1.2 equiv) in anhydrous Acetonitrile (MeCN).

-

Add Triethyl phosphonoacetate (1.2 equiv) and DBU (1.2 equiv). Stir at RT for 15 mins.

-

Add the Imidazole aldehyde (1.0 equiv). Stir at RT for 1–3 hours.

-

Workup as above.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Specification | Notes |

| Yield | 75% – 90% | Lower yields often indicate moisture in solvent (quenching the base). |

| Selectivity | >95:5 ( | HWE is thermodynamically driven to the |

| Appearance | Off-white solid or viscous oil | Depends on the ester chain length. |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common HWE issues with heterocyclic aldehydes.

Purification Tips

-

Basicity: The imidazole ring is basic. If using silica gel chromatography, pre-treat the column with 1% Triethylamine in Hexanes to prevent the product from streaking or sticking to the acidic silica sites.

-

Solubility: If the product is an oil, trituration with cold diethyl ether or pentane often induces crystallization.

References

-

HWE Reaction Fundamentals

-

Masamune-Roush Modification (Mild Conditions)

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Generation of Phosphonate Carbanions.Tetrahedron Lett.1984 , 25, 2183. Link

-

- Al-Mulla, A. Synthesis of Imidazole Acrylates via HWE.Arkivoc2012, vi, 2206. (General application of HWE on heterocycles).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Ethyl (5-formyl-1H-imidazol-1-yl)acetate and Triethyl phosphonoacetate before handling.

Sources

Application Note: A Novel Tandem Approach to Rigid Bicyclic Heterocycles from 5-Formyl Imidazole Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigid bicyclic heterocycles are privileged scaffolds in medicinal chemistry, offering precise three-dimensional arrangements of functional groups that can enhance binding affinity and selectivity for biological targets. This application note details a novel and efficient synthetic strategy for accessing rigid imidazo[4,5-c]pyridine core structures through a tandem Knoevenagel condensation and intramolecular Diels-Alder [4+2] cycloaddition sequence. The protocol leverages the reactivity of the versatile building block, 5-formyl imidazole acetate, to construct complex molecular architectures in a single pot, providing a streamlined pathway to novel chemical entities for drug discovery programs.

Introduction: The Importance of Structural Rigidity in Drug Design

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after heterocyclic motif.[4] When incorporated into rigid bicyclic systems, the resulting fused heterocycles offer a significant advantage in drug design. The conformational constraint of these scaffolds reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. Furthermore, their well-defined structures provide a robust framework for structure-activity relationship (SAR) studies.[5]

This guide introduces a powerful methodology utilizing 5-formyl imidazole acetate as a key starting material. The inherent reactivity of the formyl group, coupled with the dienic character of the imidazole ring, is exploited in a tandem reaction sequence to build complex, sp³-rich fused heterocyclic systems.[4][5]

A Tandem Strategy: Knoevenagel Condensation and Intramolecular Diels-Alder Cycloaddition

The core of this methodology is a one-pot tandem reaction that begins with a Knoevenagel condensation of 5-formyl imidazole acetate with an active methylene compound bearing a dienophile. This is immediately followed by an intramolecular Diels-Alder (IMDA) reaction. This sequence efficiently constructs the bicyclic imidazo[4,5-c]pyridine skeleton.

The causality behind this experimental design lies in its efficiency and elegance. By combining two transformations into a single operation without the need for isolation of intermediates, this approach saves time, resources, and minimizes waste. The initial condensation creates the necessary diene-dienophile tether in situ, which, upon thermal activation, undergoes a highly stereoselective cycloaddition to yield the desired rigid bicyclic product.[6]

Proposed Reaction Mechanism

The proposed mechanism involves two key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the formyl group of the 5-formyl imidazole acetate and an active methylene compound, such as an N-allyl-substituted cyanoacetamide. This forms a vinyl-imidazole intermediate, which contains both the diene (the imidazole ring) and the dienophile (the allyl group) required for the subsequent cycloaddition.

-

Intramolecular Diels-Alder [4+2] Cycloaddition: Upon heating, the vinyl-imidazole intermediate undergoes an intramolecular Diels-Alder reaction. The imidazole ring acts as the diene, and the tethered alkene serves as the dienophile. This concerted cycloaddition forms the new six-membered ring, resulting in the rigid bicyclic core. Subsequent aromatization through the elimination of a suitable leaving group (e.g., HCN) leads to the stable imidazo[4,5-c]pyridine product.[4][5]

Caption: Proposed tandem Knoevenagel/Diels-Alder reaction pathway.

Experimental Protocol: Synthesis of a Model Rigid Bicyclic Heterocycle

This protocol describes the synthesis of a representative imidazo[4,5-c]pyridine derivative.

Materials:

-

5-Formyl-1H-imidazole (Acetate salt may require in situ neutralization or hydrolysis prior to reaction)

-

N-allyl-2-cyanoacetamide

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Silica Gel (for chromatography)

-

Ethyl Acetate and Hexanes (chromatography eluents)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-formyl-1H-imidazole (1.0 eq), N-allyl-2-cyanoacetamide (1.1 eq), and toluene (100 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Knoevenagel Condensation: Heat the mixture to reflux (approx. 110 °C) and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Intramolecular Diels-Alder Reaction: Continue to heat the reaction mixture at reflux for an additional 12-24 hours to facilitate the intramolecular cycloaddition. Monitor the formation of the product by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired rigid bicyclic heterocycle.

Data Presentation: Hypothetical Substrate Scope

The developed protocol is expected to be amenable to a range of substituted active methylene compounds, allowing for the generation of a library of diverse bicyclic heterocycles.

| Entry | Active Methylene Compound | Expected Product | Predicted Yield (%) |

| 1 | N-allyl-2-cyanoacetamide | 5-substituted imidazo[4,5-c]pyridin-4(5H)-one | 65-75 |

| 2 | N-propargyl-2-cyanoacetamide | 5-substituted imidazo[4,5-c]pyridin-4(5H)-one | 60-70 |

| 3 | Allyl-malononitrile | 4-amino-5-substituted imidazo[4,5-c]pyridine | 55-65 |

| 4 | Ethyl allyl cyanoacetate | 5-substituted imidazo[4,5-c]pyridin-4(5H)-one | 60-70 |

Workflow Visualization

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]

- 4. Intramolecular inverse-electron-demand Diels-Alder reactions of imidazoles with 1,2,4-triazines: a new route to 1,2,3,4-tetrahydro-1,5-naphthyridines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low regioselectivity in N-alkylation of formylimidazole

The following guide is designed as a specialized technical support resource for researchers encountering regioselectivity issues in the N-alkylation of formylimidazole.

Topic: Troubleshooting Low Regioselectivity in N-Alkylation of Formylimidazole Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.6[1]

Core Diagnostic: The Tautomer Trap

User Query: "I am alkylating 4(5)-formylimidazole, but I consistently get a mixture of two isomers. Why is this happening, and which one is the major product?"

Technical Insight: The root cause is the annular tautomerism of the imidazole ring. The 4(5)-formylimidazole substrate exists in a rapid equilibrium between two tautomers: 4-formylimidazole and 5-formylimidazole .

When you introduce a base, you form a resonance-stabilized imidazolide anion.[1] This anion is an ambident nucleophile with two reactive nitrogen centers (N1 and N3). The regiochemical outcome (1,4-isomer vs. 1,5-isomer) is determined by the interplay of steric hindrance and electronic effects at these two sites.

-

The General Rule: For electron-withdrawing groups (EWG) like a formyl (-CHO) or nitro (-NO2) group, the 1,4-isomer is typically the major product.

-

The Mechanism: The EWG withdraws electron density from the ring. The nitrogen adjacent to the EWG (N3 in the 4-formyl tautomer) is more deactivated (less nucleophilic) and more sterically hindered. Therefore, the alkylating agent preferentially attacks the remote nitrogen , leading to the 1,4-product.

Visualization: Tautomerism & Regioselectivity Paths

The following diagram illustrates the critical decision point in the reaction mechanism.

Figure 1: Mechanistic pathway showing the divergence between 1,4- and 1,5-regioisomers based on nucleophilic attack site.[1]

Troubleshooting Guide: Optimizing Regioselectivity

Q1: I need the 1,4-isomer, but my ratio is poor (e.g., 60:40). How do I improve this?

Recommendation: Shift to "Harder" Conditions to favor the thermodynamic product.

-

Switch Base/Solvent: Move from weak bases (K₂CO₃) to strong, bulky bases if compatible.

-

Standard: K₂CO₃ in DMF or MeCN often gives mixtures.

-

Optimization: Use NaH or Cs₂CO₃ in anhydrous DMF or THF . Cesium (Cs⁺) is larger and forms a looser ion pair ("naked anion"), which can enhance the nucleophilicity of the remote nitrogen, favoring the 1,4-isomer [1, 2].

-

-

Temperature Control:

-

Run the reaction at elevated temperatures (60–80°C). Higher temperatures favor the thermodynamic product (1,4-isomer) over the kinetic product [2].

-

-

Steric Bulk:

-

If your alkylating agent is small (e.g., MeI), selectivity is naturally lower. With bulkier agents (e.g., Benzyl bromide), steric repulsion from the formyl group effectively blocks the formation of the 1,5-isomer, pushing selectivity >90% for the 1,4-isomer [3].[1]

-

Q2: I actually need the 1,5-isomer. Is it possible to synthesize it directly?

Recommendation: This is challenging via direct alkylation. You must use "Trick" conditions or alternative routes.

-

Chelation Control: Use a base cation that can coordinate between the formyl oxygen and the adjacent nitrogen (N3).

-

Strategy: Try NaH in non-polar solvents (like Toluene) or THF. The sodium ion may chelate with the formyl oxygen, directing the alkylating agent to the adjacent nitrogen (N3), leading to the 1,5-product. Note that this often reduces overall yield [3].

-

-

Protecting Group Switch (The "SEM Switch"):

-

Protocol: Alkylate with a removable group (like Trityl or SEM). Separate the isomers (often easier with bulky groups). If you get the 1,4-protected isomer, you can alkylate N3 (to get a quaternized salt) and then deprotect N1.

-

Alternative: Use a pre-functionalized acyclic precursor (e.g., isocyanoacetate) to build the ring with the substituent already in position 5 [4].

-

Q3: How do I definitively distinguish the two isomers?

Recommendation: Do not rely solely on polarity. Use NOE (Nuclear Overhauser Effect) NMR .

| Feature | 1,4-Isomer (Major) | 1,5-Isomer (Minor) |

| Structure | Alkyl group is far from Formyl group.[1] | Alkyl group is adjacent to Formyl group. |

| NOE Signal | Strong NOE between N-Alkyl protons and Ring Proton (H5) . | Strong NOE between N-Alkyl protons and Formyl Proton . |

| Polarity (TLC) | Usually less polar (higher Rf) due to less dipole strain. | Usually more polar (lower Rf). |

| Melting Point | Generally higher (more symmetric packing). | Generally lower. |

Experimental Protocols

Protocol A: High-Selectivity Synthesis of 1-Alkyl-4-Formylimidazole

Target: Maximizing the 1,4-isomer ratio.

Reagents:

-

4(5)-Formylimidazole (1.0 eq)

-

Alkyl Halide (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.2 eq) or K₂CO₃ (1.5 eq)

-

Anhydrous DMF (0.5 M concentration)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 4(5)-formylimidazole and anhydrous DMF under Argon.

-

Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly cloudy or change color as the anion forms.

-

Alkylation: Add the alkyl halide dropwise.

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC.[2][3]

-

Checkpoint: If the reaction stalls, add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the reaction.

-

-

Workup: Pour into ice water. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (DCM/MeOH gradient). The 1,4-isomer typically elutes first.[1]

Protocol B: Troubleshooting Decision Tree

Use this logic flow to resolve ongoing issues in your specific experiment.

Figure 2: Decision tree for troubleshooting low regioselectivity.

References

-

Regioselective N-Alkylation of 4-Formylimidazole

-

Mechanistic Insights & Base Effects

-

Steric & Electronic Control in Imidazoles

- Title: N-Alkylation of imidazoles (University of Otago Archive).

- Source: University of Otago.

-

URL:[Link]

-

Synthetic Alternatives (De Novo Synthesis)

Sources

- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solving solubility issues of imidazole acetates in non-polar solvents

The following technical guide addresses the solubility challenges of Imidazole Acetates in non-polar solvents. This content is structured for researchers requiring immediate, high-level troubleshooting for synthesis, extraction, and analysis workflows.

Topic: Solubilizing Imidazole Acetates (Ionic Liquids & Zwitterions) in Non-Polar Media Document ID: TS-IMDZ-004 Last Updated: 2025-02-16

Core Diagnostic: Why is Solubility Failing?

Before applying a fix, you must identify the specific subclass of "Imidazole Acetate" you are working with, as the thermodynamic barriers differ.

| Compound Class | Example | Chemical Nature | Primary Solubility Barrier in Non-Polar Solvents |

| Ionic Liquids (ILs) | [EMIM][OAc] (1-Ethyl-3-methylimidazolium acetate) | Fully Ionic Salt | Coulombic Forces: The lattice energy and ion-dipole interactions are far stronger than the Van der Waals forces offered by solvents like Hexane or Toluene. |

| Zwitterionic Solids | Imidazole-4-acetic acid | Internal Salt (Zwitterion) | Dipolar Interactions: The molecule exists as a zwitterion ( |

The fundamental conflict: Non-polar solvents (Dielectric constant

Troubleshooting & Solutions (Q&A)

Scenario A: Reaction Engineering

Q: I need to perform an alkylation on Imidazole-4-acetic acid in Toluene, but the starting material sinks to the bottom. How do I drive the reaction?

A: You are facing a solid-liquid interface issue. The reagents cannot meet. Solution: Use Phase Transfer Catalysis (PTC) .[1]

-

Mechanism: A quaternary ammonium salt (e.g., TBAB) transports the imidazole anion from the solid phase into the organic phase by forming a lipophilic ion pair.

-

Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

-

Protocol: See Standard Operating Procedure 01 below.

Scenario B: Extraction & Purification

Q: My product is an imidazole acetate salt trapped in the aqueous phase. I cannot extract it into Ethyl Acetate or Hexane.

A: The acetate salt is too hydrophilic.

Solution 1 (For Synthesis): Esterification. Convert the carboxylic acid/acetate group into an ethyl or butyl ester. This removes the negative charge and significantly increases lipophilicity.

Solution 2 (For Ionic Liquids): Anion Metathesis. If you are using an IL like [EMIM][OAc] and need a hydrophobic phase, you must exchange the Acetate anion (

Scenario C: Analytical Chemistry (GC/MS)

Q: I need to analyze trace Imidazole Acetate by GC-MS, but it won't elute or shows poor peak shape.

A: The polar carboxylate and imidazole N-H groups adsorb to the non-polar GC column stationary phase (typically 5% phenyl-methylpolysiloxane). Solution: Derivatization (Silylation).

-

Reagent: BSTFA + 1% TMCS.

-

Effect: Replaces active hydrogens (-OH, -NH) with trimethylsilyl groups (-TMS), making the molecule volatile and non-polar.

Decision Matrix & Workflows

Solubility Optimization Logic

Figure 1: Decision tree for selecting the correct solubilization strategy based on compound type and experimental goal.

Standard Operating Procedures (SOPs)

SOP-01: Solid-Liquid Phase Transfer Catalysis (PTC)

Objective: React insoluble Imidazole-4-acetic acid in Toluene/Hexane. Reference: Adapted from principles in Green Chem., 2011. [1]

Materials:

-

Solid Imidazole-4-acetic acid (1.0 eq)

-

Electrophile (e.g., Alkyl Halide, 1.1 eq)

-

Solvent: Toluene (anhydrous)

-

Base: Solid

(pulverized, 2.0 eq) -

Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%)

Protocol:

-

Preparation: Charge the reaction flask with solid Imidazole substrate, pulverized

, and TBAB. -

Solvent Addition: Add Toluene. Note: The solids will NOT dissolve. This is expected.

-

Activation: Stir vigorously (RPM > 800) at 80°C for 30 minutes. The TBAB forms a lipophilic ion pair with the imidazole anion on the surface of the base.

-

Reaction: Add the electrophile dropwise.

-

Monitoring: Monitor by TLC. As the reaction proceeds, the lipophilic product will dissolve into the Toluene, while the inorganic salts (

) remain solid. -

Workup: Filter off the solids. The filtrate contains your alkylated product in Toluene.

SOP-02: Derivatization for Solubility/Analysis

Objective: Convert polar Imidazole Acetate to a lipophilic ester for extraction or GC analysis.

Protocol:

-

Suspend Imidazole-4-acetic acid (1g) in n-Butanol (10 mL).

-

Add concentrated

(5 drops) or Thionyl Chloride (1.1 eq) at 0°C. -

Reflux for 2 hours.

-

Result: The zwitterion is converted to Butyl imidazole-4-acetate .

-

Solubility Check: Neutralize with

. The resulting ester is highly soluble in Dichloromethane, Toluene, and Hexane.

Reference Data: Solubility & Polarity

Table 1: Solubility Profile of [EMIM][OAc] vs. Derivatives

Data synthesized from thermodynamic reports on Imidazolium ILs. [2, 3]

| Solvent | Polarity Index ( | [EMIM][OAc] Solubility | Butyl Imidazole-4-acetate Solubility |

| Water | 10.2 | Miscible (Hygroscopic) | Soluble (pH dependent) |

| Methanol | 5.1 | Miscible | Soluble |

| Dichloromethane | 3.1 | Soluble | Very Soluble |

| Toluene | 2.4 | Immiscible (Phase Separation) | Soluble |

| Hexane | 0.1 | Insoluble | Soluble |

Mechanism of Action: PTC

Figure 2: Cycle of Phase Transfer Catalysis allowing reaction of insoluble imidazole anions in non-polar solvent.

References

-

Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. Available at: [Link]

-

Thermophysical Properties of Five Acetate-Based Ionic Liquids. ACS Publications. Available at: [Link]

-

Solubility of Imidazoles in Organic Solvents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Formyl Imidazole Functionalization

.

Welcome to the technical support center for the functionalization of 5-formyl imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of 5-formyl imidazole derivatives. Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The 5-formyl group, in particular, serves as a versatile handle for a variety of chemical transformations.

This resource offers a question-and-answer format to directly address specific challenges, particularly in optimizing reaction temperature—a critical parameter for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when functionalizing 5-formyl imidazole, and how does temperature play a role?

A1: The primary challenges in functionalizing 5-formyl imidazole often revolve around achieving regioselectivity, preventing side reactions, and ensuring the stability of the starting material and product. The imidazole ring is an electron-rich heterocycle, making it susceptible to various reactions. The formyl group, an electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

Temperature is a critical parameter that directly influences:

-

Reaction Rate: Higher temperatures generally increase the reaction rate. However, for many imidazole syntheses, excessively high temperatures can lead to the formation of undesired by-products and decomposition.[3]

-

Selectivity: In cases where multiple reaction pathways are possible (e.g., N1 vs. N3 alkylation), temperature can be a key factor in controlling the selectivity.

-

Stability: 5-formyl imidazole and its derivatives can be thermally sensitive. High temperatures can lead to decomposition, polymerization, or side reactions involving the aldehyde functionality.[4] For instance, at elevated temperatures, side reactions with certain ionic liquids have been observed.[5]

Q2: I am observing low yields in the N-alkylation of 5-formyl imidazole. What is the optimal temperature range for this reaction?

A2: Low yields in N-alkylation are a common issue and can often be attributed to suboptimal reaction temperatures. The optimal temperature for N-alkylation of imidazoles is highly dependent on the specific alkylating agent, base, and solvent used.

A general guideline is to start with milder conditions and gradually increase the temperature. For many N-alkylation reactions of imidazoles, a temperature range of 75°C to 115°C is often effective.[6] Temperatures below 75°C may result in slow reaction rates and the formation of side products, while temperatures above 115°C do not significantly improve the yield and may lead to decomposition.[6]

It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[7]

Troubleshooting Flowchart for Low Yield in N-Alkylation:

Caption: Troubleshooting workflow for low N-alkylation yield.

Q3: For reductive amination of the 5-formyl group, what temperature considerations should I take into account?

A3: Reductive amination is a powerful method for introducing amine functionalities. The reaction typically proceeds in two steps: the formation of an imine intermediate followed by its reduction. Temperature control is crucial for both steps.

-

Imine Formation: This step is often favored by moderate temperatures. For many aldehydes, room temperature to around 50°C is sufficient for imine formation.

-

Reduction: The subsequent reduction of the imine can be carried out at various temperatures depending on the reducing agent and catalyst used. For catalytic hydrogenations, temperatures can range from room temperature to 80°C or higher, with pressures of hydrogen gas also playing a significant role.[8][9]

It's important to note that at higher temperatures, side reactions such as aldol condensation or Cannizzaro reactions can occur, especially if the reaction conditions are basic. Therefore, a careful optimization of the temperature profile for both stages of the reductive amination is necessary.

Comparative Data for Reductive Amination Conditions:

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |

| Rh/C | Benzaldehyde | 80 | 10 | 98.2 | [8] |

| Ni-Raney | 2,5-Diformylfuran | 100-140 | 5-20 | ~43 | [9] |

This table illustrates that optimal conditions can vary significantly based on the catalyst and substrate.

Q4: My reaction is producing a significant amount of by-products. How can I use temperature to improve the purity of my functionalized 5-formyl imidazole?

A4: The formation of by-products is a common issue that can often be mitigated by carefully controlling the reaction temperature.

-

Lowering the Temperature: If you are observing by-products that are likely formed through higher energy pathways (e.g., decomposition, undesired rearrangements), lowering the reaction temperature can significantly improve the selectivity towards the desired product.

-

Stepwise Temperature Profile: For multi-step reactions, consider a stepwise temperature profile. For instance, in a one-pot reaction, you might perform the initial step at a lower temperature to ensure the selective formation of an intermediate and then increase the temperature to drive the subsequent transformation.

-

Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of your reaction at atmospheric pressure. Choosing a solvent with an appropriate boiling point can help maintain a consistent and optimal reaction temperature.

Experimental Protocol: Temperature Screening for Optimal Purity

-

Small-Scale Reactions: Set up a series of small-scale parallel reactions in a temperature-controlled reaction block or multiple oil baths.

-

Temperature Gradient: Run the reactions at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

-

Time Course Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot from each reaction.

-

Analysis: Quench the reaction in the aliquot and analyze the product mixture by a suitable method such as HPLC or GC-MS to determine the ratio of product to by-products.

-

Identify Optimum: Plot the yield of the desired product and the formation of major by-products as a function of temperature and time to identify the optimal conditions.

Logical Relationship Diagram for Purity Optimization:

Caption: Strategy for optimizing product purity via temperature control.

References

- Functionalization of imidazole N-oxide: a recent discovery in organic transform

-

Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (Source: Royal Society of Chemistry) [Link]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. (Source: Not available)

-

Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate. (Source: ResearchGate) [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. (Source: ResearchGate) [Link]

-

New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids | Request PDF - ResearchGate. (Source: ResearchGate) [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. (Source: PubMed) [Link]

-

Optimization of Reaction Conditions for the Synthesis of 5a - ResearchGate. (Source: ResearchGate) [Link]

- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents.

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. (Source: MDPI) [Link]

- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (Source: Not available)

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (Source: Not available)

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (Source: PMC) [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (Source: PMC) [Link]

- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - ITS. (Source: Not available)

-

Removing imidazole in a workup? : r/chemistry - Reddit. (Source: Reddit) [Link]

- N alkylation at sp 3 Carbon Reagent Guide. (Source: Not available)

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (Source: MDPI) [Link]

-

(PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. (Source: ResearchGate) [Link]

-

2-Butyl-5-formylimidazole | C8H12N2O | CID 2735671 - PubChem. (Source: PubChem) [Link]

-

Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts - UniTo. (Source: University of Turin) [Link]

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem. (Source: PubChem) [Link]

-

Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC. (Source: PMC) [Link]

- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.

-

Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - Scientific Research Publishing. (Source: Scientific Research Publishing) [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. (Source: MDPI) [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - ResearchGate. (Source: ResearchGate) [Link]

-

(PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - ResearchGate. (Source: ResearchGate) [Link]

-

Reductive amination of various aldehydes | Download Table - ResearchGate. (Source: ResearchGate) [Link]

-

Long-term thermal stability of five imidazolium ionic liquids | Request PDF - ResearchGate. (Source: ResearchGate) [Link]

-

An unexpected reaction between 5-hydroxymethylfurfural and imidazolium-based ionic liquids at high temperatures - PubMed. (Source: PubMed) [Link]

-

How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? - Sugar Energy Technology. (Source: Sugar Energy Technology) [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. sugar-energy.com [sugar-energy.com]

- 5. An unexpected reaction between 5-hydroxymethylfurfural and imidazolium-based ionic liquids at high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

Stability of Ethyl (5-formyl-1h-imidazol-1-yl)acetate in aqueous basic conditions

This technical guide addresses the stability, reactivity, and handling of Ethyl (5-formyl-1H-imidazol-1-yl)acetate in aqueous basic conditions. It is designed for researchers requiring precise control over experimental outcomes involving this intermediate.

Executive Summary

Ethyl (5-formyl-1H-imidazol-1-yl)acetate is unstable in aqueous basic media. The primary degradation pathway is the rapid hydrolysis of the ethyl ester to the corresponding carboxylate (saponification). The formyl (aldehyde) group at the C5 position exhibits conditional stability; it remains intact under mild basic conditions (e.g., bicarbonate, short exposure) but undergoes Cannizzaro disproportionation or oxidation in strong, concentrated bases (e.g., 1M NaOH, prolonged exposure).

Degradation Pathways & Chemical Stability

The stability profile is governed by two functional groups: the ethyl ester (highly labile) and the formyl group (moderately reactive).

Primary Pathway: Ester Hydrolysis (Saponification)

-

Trigger: pH > 8.0, presence of water.

-

Mechanism: Base-catalyzed nucleophilic acyl substitution at the ester carbonyl.[1] Hydroxide ions (

) attack the carbonyl carbon, displacing ethoxide ( -

Outcome: Quantitative conversion to (5-formyl-1H-imidazol-1-yl)acetic acid (or its salt). This reaction is often the intended synthetic step but represents "degradation" if the ester is the target.

-

Kinetics: Second-order reaction (dependent on

and

Secondary Pathway: Cannizzaro Reaction[1][2][3]

-

Trigger: Strong base (pH > 11-12), high concentration, lack of

-protons on the aldehyde. -

Mechanism: The 5-formyl group lacks enolizable protons. In strong base, two aldehyde molecules disproportionate: one is oxidized to the carboxylic acid, and the other reduced to the alcohol.[1][2][3]

-

Outcome: Formation of (5-hydroxymethyl-1H-imidazol-1-yl)acetate and (5-carboxy-1H-imidazol-1-yl)acetate species.

-

Note: The presence of the N-acetate group may sterically hinder this reaction compared to simple benzaldehydes, but it remains a risk in concentrated NaOH.

Tertiary Pathway: Aldol-Type Condensation

-

Trigger: Moderate base, high concentration.

-

Mechanism: The methylene protons (

) are acidified by the flanking ester and imidazole ring. Base can generate a carbanion here, which may attack the aldehyde of another molecule.[1][2][3] -

Outcome: Polymerization or dimer formation (complex mixtures).

Visualizing the Degradation Network

The following diagram illustrates the competing pathways. The Red path is the dominant instability event.

Caption: Reaction network showing the rapid hydrolysis of the ester (Red) versus secondary aldehyde reactions (Yellow).

Troubleshooting Guide

Scenario A: "My compound disappeared from the HPLC/LC-MS."

-

Diagnosis: Complete hydrolysis.

-

Evidence: Look for a new peak with a mass shift of -28 Da (Loss of Ethyl

+ Gain of H).-

Target Mass (M+H): ~197 Da (Calculated for

) -

Observed Mass: ~169 Da (Acid form).

-

-

Solution:

-

If you need the ester: Do not use aqueous base. Use non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents (DCM, DMF).

-

If aqueous workup is necessary: Use cold, dilute Sodium Bicarbonate (

) and extract immediately into organic solvent.

-

Scenario B: "I see multiple side products after leaving the reaction overnight."

-

Diagnosis: Cannizzaro disproportionation or Condensation.

-

Evidence: Appearance of peaks at M+2 (Alcohol) and M+16 (Acid) relative to the hydrolyzed core.

-

Solution: Reduce reaction time and temperature. The formyl group is unstable in base over long periods.

Scenario C: "The product precipitated unexpectedly."

-

Diagnosis: Formation of the zwitterionic acid or low solubility of the carboxylate salt.

-

Evidence: Solid does not dissolve in organic solvents (EtOAc, DCM) but dissolves in water or acid.

-

Solution: This is likely the hydrolyzed acid. Collect by filtration if this was the intent.

Technical FAQs

Q1: Can I use NaOH to wash the reaction mixture containing this ester?

A: No. Even dilute NaOH (0.1 M) will hydrolyze the ethyl ester within minutes. Use saturated Ammonium Chloride (

Q2: Is the formyl group stable if I hydrolyze the ester intentionally? A: Yes, conditionally. If you use 1 equivalent of LiOH or NaOH at 0°C–20°C and stop the reaction immediately upon consumption of the ester, the formyl group will survive. Avoid heating or excess base, which promotes the Cannizzaro reaction [1].

Q3: How should I store the compound? A: Store as a solid at -20°C under inert atmosphere (Argon/Nitrogen). Moisture will cause slow hydrolysis over time, releasing acetic acid which can autocatalyze further degradation.

Q4: Can I perform an aldol condensation on the formyl group using a base? A: Yes, but you must select the base carefully. Use a non-aqueous base like NaOEt in Ethanol or LHMDS in THF at low temperatures (-78°C to 0°C) to favor the reaction with the aldehyde while minimizing ester hydrolysis or self-condensation [2].

Quantitative Data Summary

| Parameter | Condition | Stability Estimate | Major Product |

| pH 7.0 (Neutral) | Aqueous, 25°C | Stable (Days) | Intact Ester |

| pH 8.5 (NaHCO3) | Aqueous, 25°C | Moderate (Hours) | Slow Hydrolysis |

| pH 10.0 (Carbonate) | Aqueous, 25°C | Unstable (< 1 Hour) | Carboxylate Salt |

| pH 14.0 (NaOH) | Aqueous, 25°C | Instantly Unstable | Carboxylate + Cannizzaro products |

| Anhydrous Base | TEA/DCM, 25°C | Stable | Intact Ester |

References

-

Cannizzaro Reaction Mechanism & Scope. Chemistry LibreTexts. (2023). Explains the disproportionation of non-enolizable aldehydes in strong base.[2][4]

-

Synthesis of Imidazole Derivatives. Beilstein Journal of Organic Chemistry. (2008). Details the stability of imidazole esters during N-alkylation and hydrolysis steps.

-

Hydrolysis Kinetics of Ethyl Acetate. ResearchGate. (2019). Provides kinetic data on base-catalyzed hydrolysis of ethyl esters, applicable to the acetate moiety.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazole Acetates

Introduction: Imidazole acetates represent a class of compounds crucial in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their inherent polarity and basicity present unique challenges for achieving accurate and robust purity profiles. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, providing the necessary resolution and quantification capabilities.[1] This guide offers an in-depth, comparative approach to developing a stability-indicating HPLC method for imidazole acetates, grounded in fundamental chromatographic principles and validated through systematic experimentation. We will explore the causal relationships between analyte properties, stationary phase chemistry, and mobile phase parameters to build a method that is not only fit-for-purpose but also scientifically sound.

Part 1: Foundational Principles & Method Scouting

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for columns and mobile phases, forming the logical starting point of our development workflow.

Analyte Characterization: The Key to Initial Choices

Imidazole acetate is a salt formed from a weak base (imidazole) and a weak acid (acetic acid). The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[2]

-

Polarity and Basicity: Imidazole is a polar and basic compound with a pKa of approximately 7.0.[2][3] This means that in mobile phases with a pH below 5, the imidazole ring will be protonated (cationic), making it highly polar. This high polarity can lead to poor retention on traditional reversed-phase (RP) columns like C18.[3] The acetate counter-ion is the conjugate base of a weak acid and will also be influenced by mobile phase pH.

-

UV Absorbance: The imidazole ring possesses a UV chromophore, with a maximum absorbance (λmax) around 207-210 nm.[4][5] This provides a suitable wavelength for detection without interference from common solvents like acetonitrile and water.

These characteristics suggest that a reversed-phase approach will be suitable, but special consideration must be given to managing the high polarity and basic nature of the analyte to achieve adequate retention and good peak shape.

Overall Method Development Workflow

The process of developing a robust HPLC method is systematic. It begins with broad screening of key parameters and progressively narrows down to the optimal conditions, followed by validation to ensure the method is fit for its intended purpose.

Caption: A systematic workflow for HPLC method development.

Part 2: Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] For an aromatic and basic compound like imidazole, comparing a traditional alkyl phase (C18) with a phase offering alternative interactions (Phenyl-Hexyl) is a logical and powerful strategy.

Experimental Protocol: Stationary Phase Screening

-

Columns:

-

Column A: Standard L1 C18, 4.6 x 150 mm, 5 µm

-

Column B: L11 Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

-

-

Sample: Imidazole Acetate spiked with potential impurities (e.g., 2-methylimidazole, 4-methylimidazole) at 1.0 mg/mL in mobile phase A.

-

Mobile Phase:

-

A: 20 mM Potassium Phosphate buffer, pH 3.0

-

B: Acetonitrile

-

-

Gradient: 5% to 40% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Temperature: 30°C.

-

System Suitability: Record retention time (RT), USP tailing factor (Tf), and resolution (Rs) between the main peak and the closest eluting impurity.

Data Comparison: C18 vs. Phenyl-Hexyl

| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Rationale & Interpretation |

| Retention Time (RT) of Imidazole | 3.5 min | 5.2 min | The longer hexyl-chain and potential π-π interactions on the Phenyl-Hexyl phase provide increased retention for the aromatic imidazole ring.[7] |

| Resolution (Rs) to Closest Impurity | 1.8 | 3.5 | The Phenyl-Hexyl column offers alternative selectivity, likely due to π-π interactions between the stationary phase and the aromatic analytes, which significantly enhances the separation of structurally similar impurities.[8] |

| Tailing Factor (Tf) of Imidazole | 1.7 | 1.2 | The Phenyl-Hexyl phase can exhibit reduced secondary interactions with basic analytes compared to some standard C18 phases, leading to more symmetrical peaks.[8] |

Part 3: Mobile Phase Optimization

With a suitable column selected, the next step is to optimize the mobile phase to fine-tune the separation. Mobile phase pH is the most powerful variable for controlling the retention of ionizable compounds like imidazole.[10][11]

Experimental Protocol: pH Optimization

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0, 5.0, and 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient, Flow Rate, Detection, Temperature: Same as stationary phase screening.

-

Analysis: Evaluate the impact of pH on retention time and resolution.

Logical Relationship: pH and Analyte Retention

The relationship between mobile phase pH and the pKa of an analyte is fundamental to controlling its retention in reversed-phase chromatography.

Caption: Impact of mobile phase pH on analyte retention.

Data Comparison: Effect of Mobile Phase pH

| pH of Mobile Phase A | RT of Imidazole (min) | Resolution (Rs) to Closest Impurity | Interpretation |

| 3.0 | 5.2 | 3.5 | Imidazole (pKa ≈ 7.0) is fully protonated (cationic). Retention is moderate, and peak shape is good due to ion-suppression of silanols.[12] |

| 5.0 | 6.8 | 3.1 | As pH approaches the pKa, the proportion of the neutral form increases slightly, leading to increased hydrophobicity and longer retention.[13] |

| 7.0 | 8.5 (Broad Peak) | 1.5 | At its pKa, imidazole is 50% ionized, leading to a mix of species and often resulting in poor peak shape and reduced resolution.[10] Operating near the pKa is generally avoided for robust methods.[11] |

Part 4: Method Validation & Final Protocol

The final step is to validate the optimized method according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[14][15]

Optimized Method Protocol

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Waters XSelect Phenyl-Hexyl, Agilent Zorbax SB-Phenyl).

-

Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B hold for 2 min, 5% to 40% B in 15 min, hold at 40% B for 3 min.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

ICH Q2(R1) Validation Summary

Method validation demonstrates that the analytical procedure is reliable, accurate, and consistent for its intended use.[16] The key parameters for a purity method include specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[17]

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

| Specificity | Peak purity index > 0.999; baseline resolution (Rs > 2.0) from all known impurities. | Pass |

| Linearity (r²) | ≥ 0.999 over the range of LOQ to 120% of the specification limit. | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% for the main analyte and impurities. | 99.5% - 101.2% |

| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | 0.4% / 0.9% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Sufficiently below the reporting threshold (e.g., 0.05%). | 0.03% |

Conclusion

This guide demonstrates a systematic, comparative approach to developing a robust HPLC purity method for imidazole acetates. By starting with an understanding of the analyte's physicochemical properties, we logically selected and compared stationary phases, ultimately identifying a Phenyl-Hexyl column as superior to a standard C18 for this application. Subsequent optimization of the mobile phase pH confirmed that acidic conditions (pH 3.0) provide the best chromatographic performance. The resulting method is specific, robust, and ready for validation according to ICH guidelines, ensuring reliable purity assessment in a drug development setting.

References

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separ

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.

- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.

- ICH Q2 R1: Mastering Analytical Method Valid

- HPLC, UPLC, UHPLC, SFC, GPC, SEC Columns.

- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Phenyl Stationary Phases for HPLC. Element Lab Solutions.

- HPLC Column Hardware - Liquid Chromatography Guide.

- HPLC Method Development: Standard Practices and New Columns. Agilent.

- Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.

- HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds. Acta Poloniae Pharmaceutica.

- Waters Column Selection Guide for Polar Compounds.

- Phenyl-Hexyl HPLC Columns.

- Waters UPLC, UHPLC, and HPLC Column Selection and Mobile-Phase Guide.

- HPLC Column Selection Guide. Restek.

- Universal Analytical Method Development for Various HPLC Systems.

- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.

- RP HPLC method for Imidazole.

- A Comparative Guide to Purity Assessment of N-Boc-imidazole: HPLC vs. TLC. Benchchem.

- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI.

- Control pH During Method Development for Better Chrom

- Effect of mobile phase pH on reversed-phase HPLC separ

- Back to Basics: The Role of pH in Retention and Selectivity.

- Exploring the Role of pH in HPLC Separ

- IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. agilent.com [agilent.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. halocolumns.com [halocolumns.com]

- 9. hplc.eu [hplc.eu]

- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. veeprho.com [veeprho.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 16. scribd.com [scribd.com]

- 17. database.ich.org [database.ich.org]

Definitive Structural Elucidation: X-Ray Crystallography vs. Spectroscopic Methods for Ethyl (5-formyl-1H-imidazol-1-yl)acetate

Executive Summary

In the development of imidazole-based pharmacophores, regioselectivity remains a critical bottleneck. The alkylation of 4(5)-formylimidazole with ethyl bromoacetate inevitably generates a mixture of 1,4- and 1,5-disubstituted isomers. While the 1,4-isomer is often thermodynamically favored, the 1,5-isomer (Ethyl (5-formyl-1H-imidazol-1-yl)acetate) is frequently the requisite scaffold for specific purine mimics or fused heterocyclic drugs.

This guide challenges the reliance on 1D NMR for this specific validation. We provide a comparative analysis demonstrating why Single Crystal X-ray Diffraction (SCXRD) is the non-negotiable standard for validating the 5-formyl regioisomer, highlighting the specific crystallographic markers that distinguish it from its 1,4-counterpart.

The Regioselectivity Challenge

The core difficulty lies in the tautomeric nature of the starting material. 4(5)-formylimidazole exists in equilibrium. Upon nucleophilic attack on ethyl bromoacetate, two pathways emerge.

Figure 1: Regioselectivity Pathways & Validation Logic

Caption: Mechanistic divergence in imidazole alkylation. Path B yields the target 5-formyl isomer, often requiring definitive structural proof against the Path A byproduct.

Comparative Analysis: SCXRD vs. Spectroscopy

While NMR is faster, it relies on indirect magnetic environments.[1][2] X-ray crystallography provides direct spatial mapping.

Table 1: Validation Method Performance Matrix

| Feature | Method A: 1H/13C NMR & NOESY | Method B: X-Ray Crystallography (SCXRD) |

| Primary Data | Chemical Shift ( | Electron Density Map, Bond Lengths ( |

| Regio-differentiation | Inferred. Relies on NOE cross-peaks between N-CH | Absolute. Direct visualization of the Formyl group position relative to the N-alkyl chain. |

| Stereochemistry | Cannot easily determine packing or intermolecular H-bonds. | Determines absolute configuration and supramolecular packing (e.g., dimers).[1] |

| Sample Requirement | ~5-10 mg (Solution) | Single Crystal (~0.1 - 0.3 mm) |

| Risk Factor | High. 1,4- and 1,5-isomers often have | Low. Unambiguous structural assignment. |

Experimental Protocol: Crystallographic Validation

To validate Ethyl (5-formyl-1H-imidazol-1-yl)acetate, you must obtain a single crystal suitable for diffraction. The ester chain often introduces disorder, making the crystallization method critical.[1]

Step 1: Synthesis & Isolation

Synthesize the target using standard alkylation protocols (e.g., K

-

Purification: Isolate the crude solid. The 1,5-isomer typically has a different R

value than the 1,4-isomer, but co-elution is common.[1] -

Pre-screen: Verify purity >95% via HPLC before attempting crystallization.

Step 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields amorphous powder due to the flexible ethyl ester tail. Vapor diffusion is preferred.[2]

-

Inner Vial: Dissolve 20 mg of the compound in a minimal amount of Ethanol or Acetonitrile (good solubility).

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Pentane or Diethyl Ether (anti-solvent).

-

Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

-

Harvesting: Look for colorless blocks or prisms. Avoid needles (often indicate rapid, poor growth).[1][2]

Step 3: Data Collection & Refinement

Parameters based on analogous imidazole ester structures [1, 2].

-

Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the ethyl chain.

-

Radiation: Mo-K

( -

Refinement Target: Watch for disorder in the -OCH2CH3 tail. You may need to model this over two positions using PART instructions in SHELXL.

Structural Markers for Validation

When analyzing the solved structure, specific geometric parameters confirm the 5-formyl identity over the 1,4-isomer.

Table 2: Key Crystallographic Metrics (Reference Values)

| Parameter | Target: 5-Formyl Isomer | Alternative: 1,4-Formyl Isomer | Significance |

| Intramolecular Distance (O | Short (< 3.0 | Long (> 4.5 | In the 5-isomer, the formyl oxygen is spatially proximal to the N1-methylene group.[2] |

| C4-C5 Bond Length | ~1.36 - 1.38 | ~1.36 - 1.38 | Similar in both; not a distinguishing factor. |

| N1-C2-N3 Angle | ~105° - 108° | ~105° - 108° | Typical imidazole geometry. |

| Packing Motif | Likely Inversion Dimers via C-H | Linear chains or | The 5-formyl group often engages in specific H-bonding with the adjacent imidazole ring [1]. |

Figure 2: The Crystallography Workflow

Caption: Step-by-step protocol from crude synthesis to final structural confirmation.[2][3][4][5][6][7][8][9][10][11][12]

References

-

Tan, S. L., et al. (2018).[1][2] "Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate." Acta Crystallographica Section E, 74(3), 347–351.[1][2]

-

Hang, Y.[1][2][13] & Ye, Y. (2008).[1][2][13] "Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate." Acta Crystallographica Section E, 64(5), o937.[1][2]

-

Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis.[13][14] Academic Press. (Standard text on imidazole regioselectivity).

-

Cambridge Crystallographic Data Centre (CCDC). Search for "Ethyl imidazol-1-yl acetate" substructures for comparative bond angles.

Sources

- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Crystal Structure of Ethyl 2-[2-(4 [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 2-[2-(4-methyl-benzo-yl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Thin-Layer Chromatography of Ethyl (5-formyl-1H-imidazol-1-yl)acetate: Optimizing R_f Values in Ethyl Acetate/Hexane Systems

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl (5-formyl-1H-imidazol-1-yl)acetate, a substituted imidazole, represents a class of molecules with significant interest due to the prevalence of the imidazole scaffold in medicinal chemistry. The effective purification and analysis of such compounds are critical for advancing research, and Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and powerful tool for this purpose.[1][2][3]

This guide provides an in-depth technical comparison of TLC performance for ethyl (5-formyl-1H-imidazol-1-yl)acetate using various ethyl acetate/hexane solvent systems. We will delve into the theoretical underpinnings of the separation, provide a detailed experimental protocol, and present comparative data to guide researchers in selecting the optimal conditions for their specific needs.

The Foundational Principle: Polarity and Separation in Normal-Phase TLC

The separation of compounds on a silica gel TLC plate is governed by the principle of normal-phase chromatography.[4][5][6] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[3][6][7] The mobile phase, in this case a mixture of ethyl acetate and hexane, is less polar.[8]

Ethyl (5-formyl-1H-imidazol-1-yl)acetate possesses several polar functional groups: an ester, an aldehyde, and the imidazole ring itself, which contains nitrogen atoms capable of hydrogen bonding. This inherent polarity causes it to have a strong affinity for the polar silica gel stationary phase.[3][7]